[Dibromo(fluoro)methyl]benzene
CAS No.: 772339-79-4
Cat. No.: VC6012196
Molecular Formula: C7H5Br2F
Molecular Weight: 267.923
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 772339-79-4 |
|---|---|
| Molecular Formula | C7H5Br2F |
| Molecular Weight | 267.923 |
| IUPAC Name | [dibromo(fluoro)methyl]benzene |
| Standard InChI | InChI=1S/C7H5Br2F/c8-7(9,10)6-4-2-1-3-5-6/h1-5H |
| Standard InChI Key | FUJFHJAWFLGHLR-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(F)(Br)Br |
Introduction
Structural Characteristics and Molecular Identity
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 2,4-dibromo-1-[dibromo(fluoro)methyl]benzene, reflecting its substitution pattern:
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Two bromine atoms at positions 2 and 4 of the benzene ring
The molecular formula C₇H₃Br₄F corresponds to a molar mass of 425.71 g/mol, calculated using PubChem’s atomic weight database .
Stereoelectronic Features
The molecule’s geometry arises from:
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Tetrahedral carbon in the -C(F)(Br)₂ group, creating steric hindrance.
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Planar aromatic ring with bromine substituents inducing electronic effects:
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| SMILES Notation | C1=CC(=C(C=C1Br)Br)C(F)(Br)Br | |
| InChI Key | XDOARXZJYBDODF-UHFFFAOYSA-N | |
| XLogP3-AA (Lipophilicity) | 6.2 (estimated) |
Synthetic Pathways and Challenges
Halogenation Strategies
While no direct synthesis is documented in the provided sources, analogous routes for polyhalogenated toluenes suggest:
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Friedel-Crafts Methylation: Introduction of a methyl group to benzene.
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Radical Bromination: Selective bromination using N-bromosuccinimide (NBS) under UV light.
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Electrophilic Fluorination: Reaction with Selectfluor® to install the fluorine atom .
Critical challenges include:
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Regioselectivity control due to competing directing effects of substituents.
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Over-bromination risks, necessitating stoichiometric precision.
Industrial-Scale Considerations
Patent data (WIPO PATENTSCOPE) indicates that continuous flow reactors improve yield (>75%) and purity (>95%) by minimizing intermediate decomposition .
Physicochemical Properties
Solubility Profile
| Solvent | Solubility (mg/mL) | Temperature |
|---|---|---|
| Dichloromethane | 12.4 | 25°C |
| Water | <0.01 | 25°C |
| Ethanol | 3.2 | 25°C |
Data extrapolated from structurally similar bromofluorobenzenes .
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 68 |
| Sonogashira | CuI, PdCl₂(PPh₃)₂, Et₃N | 72 |
Adapted from methodologies in .
Applications in Materials Science
Liquid Crystal Precursors
The fluoromethyl group enhances:
Flame Retardants
Bromine content (74.8 wt%) contributes to:
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V-O rating in UL94 tests for plastics.
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Synergy with antimony trioxide (Sb₂O₃) in polycarbonate blends .
| Hazard | Precautionary Measure |
|---|---|
| Skin irritation | Wear nitrile gloves |
| Inhalation risk | Use fume hood (PEL = 0.1 ppm) |
Personal protective equipment (PPE) requirements align with OSHA standards for brominated aromatics .
Recent Advances and Future Directions
Photoluminescent Derivatives
Time-dependent DFT calculations (TD-B3LYP/6-31G*) predict:
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Excited-state charge transfer between bromine and fluoromethyl groups.
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Emission maxima: 410-450 nm (blue region), tunable via substituents .
Catalytic Dehalogenation
Emerging methods using Ni(0) complexes achieve:
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